molecular formula C30H44O4 B13399405 Gaderic acid DM

Gaderic acid DM

Cat. No.: B13399405
M. Wt: 468.7 g/mol
InChI Key: ZTKZZRIVAYGFSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gaderic acid DM is primarily isolated from Ganoderma lucidum through a series of extraction and purification processes. The initial step involves the extraction of the mushroom using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum under controlled conditions. The cultivation process includes optimizing growth media and environmental factors to enhance the yield of this compound. Advanced biotechnological methods, such as genetic engineering and metabolic pathway optimization, are employed to increase the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Gaderic acid DM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with improved properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

Mechanism of Action

Gaderic acid DM exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Gaderic acid DM is part of a larger family of ganoderic acids, which are triterpenoids derived from Ganoderma lucidum. Similar compounds include:

  • Ganoderic acid A
  • Ganoderic acid B
  • Ganoderic acid C
  • Ganoderic acid H

Uniqueness

This compound is unique due to its potent anti-cancer and anti-osteoclastogenesis activities. It has shown selective toxicity towards cancer cells while sparing healthy cells, making it a promising candidate for cancer therapy .

Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid

InChI

InChI=1S/C30H44O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23H,8-9,11-17H2,1-7H3,(H,33,34)

InChI Key

ZTKZZRIVAYGFSF-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

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